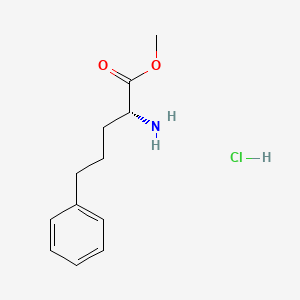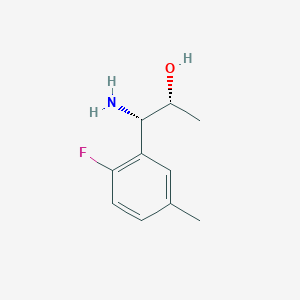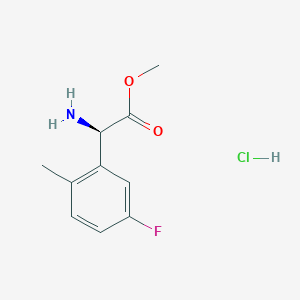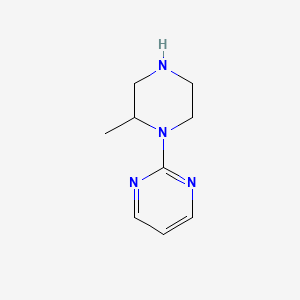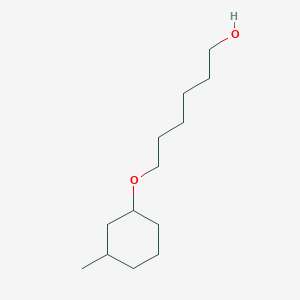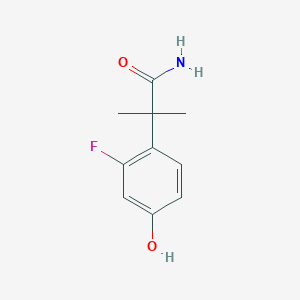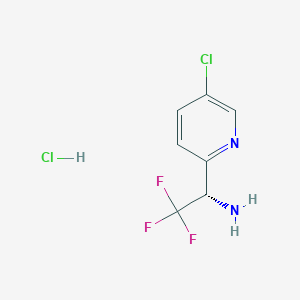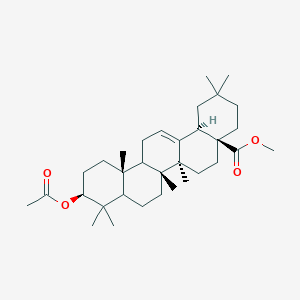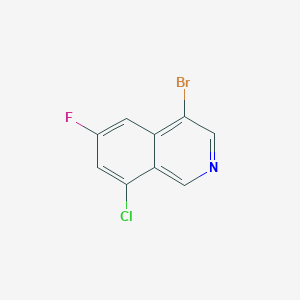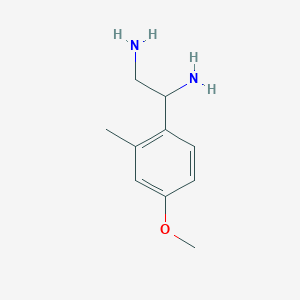
1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with an ethane-1,2-diamine moiety
Preparation Methods
The synthesis of 1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-methylbenzaldehyde and ethylenediamine.
Reaction Conditions: The aldehyde group of 4-methoxy-2-methylbenzaldehyde is subjected to reductive amination with ethylenediamine in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like hydrobromic acid (HBr) to form bromo derivatives.
Major Products: The major products formed from these reactions include quinones, amine derivatives, and bromo derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine can be compared with similar compounds such as:
1-(4-Methoxyphenyl)ethane-1,2-diamine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)ethane-1,2-diamine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
1-(4-Methoxy-2-methylphenyl)ethanone: Contains a ketone group instead of the diamine moiety, leading to different chemical properties and applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-8(13-2)3-4-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3 |
InChI Key |
SFUCYWNGYOCPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


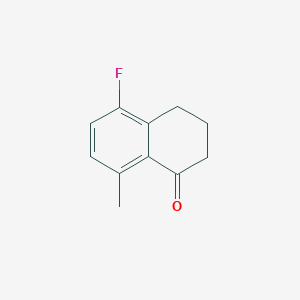
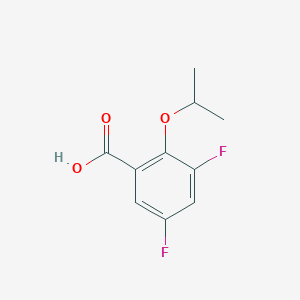
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
